molecular formula C4H4KO4 B1592691 Potassium fumarate CAS No. 7704-72-5

Potassium fumarate

Cat. No.: B1592691
CAS No.: 7704-72-5
M. Wt: 155.17 g/mol
InChI Key: BDQHHJHPAVHOJF-TYYBGVCCSA-N
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Description

Potassium fumarate is a chemical compound with the formula K₂C₄H₂O₄. It is the potassium salt of fumaric acid, which is a naturally occurring organic acid. This compound is known for its use as a food additive and is designated by the E number E366. It is a white crystalline powder that is soluble in water and has various applications in the food, pharmaceutical, and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium fumarate can be synthesized through the neutralization of fumaric acid with potassium hydroxide. The reaction is as follows:

C4H4O4+2KOHK2C4H2O4+2H2O\text{C}_4\text{H}_4\text{O}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{C}_4\text{H}_2\text{O}_4 + 2\text{H}_2\text{O} C4​H4​O4​+2KOH→K2​C4​H2​O4​+2H2​O

This reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using Rhizopus species to produce fumaric acid, which is then neutralized with potassium hydroxide to form this compound. This method is preferred due to its efficiency and the use of renewable resources .

Chemical Reactions Analysis

Types of Reactions: Potassium fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce maleic acid.

    Reduction: It can be reduced to succinic acid.

    Substitution: this compound can participate in substitution reactions where the fumarate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Various metal salts can be used to replace the potassium ion.

Major Products Formed:

Scientific Research Applications

Potassium fumarate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a buffering agent.

    Biology: Studied for its role in the citric acid cycle and its effects on cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects, including its use in treating psoriasis and multiple sclerosis.

    Industry: Used as a food additive to enhance flavor and as a preservative. .

Comparison with Similar Compounds

  • Sodium fumarate
  • Calcium fumarate
  • Magnesium fumarate

Comparison: Potassium fumarate is unique due to its high solubility in water compared to calcium and magnesium fumarates. This property makes it more suitable for applications requiring rapid dissolution. Additionally, this compound is preferred in food applications due to its lower sodium content compared to sodium fumarate, making it a healthier alternative .

This compound stands out among its counterparts for its versatility and wide range of applications, making it a valuable compound in various fields.

Properties

CAS No.

7704-72-5

Molecular Formula

C4H4KO4

Molecular Weight

155.17 g/mol

IUPAC Name

dipotassium;(E)-but-2-enedioate

InChI

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+;

InChI Key

BDQHHJHPAVHOJF-TYYBGVCCSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)O.[K]

SMILES

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C(=CC(=O)O)C(=O)O.[K]

physical_description

White solid;  [Research Organics MSDS]

Pictograms

Irritant

Related CAS

7704-72-5
4151-35-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium fumarate
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Customer
Q & A

Q1: What is the primary application of potassium fumarate in biological research?

A1: this compound serves as the potassium salt of fumaric acid, a key intermediate in the citric acid cycle. Research primarily focuses on its use as a substrate for the enzyme fumarate hydratase (fumarase). This enzyme catalyzes the reversible hydration of fumarate to L-malic acid. Studies explore the use of immobilized Escherichia coli cells, which possess high fumarase activity, for the enzymatic synthesis of L-malic acid from this compound. [, , , , , ]

Q2: How does the concentration of this compound affect the rate of L-malic acid synthesis in Escherichia coli cells?

A2: The rate of L-malic acid synthesis in Escherichia coli cells is not solely dependent on enzyme kinetics. Research indicates that at high concentrations of this compound, the rate becomes limited by diffusion and transport processes across the cell wall and cytoplasmic membrane. []

Q3: Beyond L-malic acid production, are there other applications for this compound?

A3: Yes, this compound is investigated as a potential cigarette additive. Research suggests that adding this compound to cigarette paper can reduce tar and carbon monoxide levels in mainstream smoke. Sensory evaluations indicate potential positive effects on cigarette taste. []

Q4: What is the optimal pH for fumarase activity in Escherichia coli cells when using this compound as a substrate?

A4: Studies show that the optimal pH for fumarase activity in free Escherichia coli cells, when utilizing this compound as a substrate, falls within the range of 8-9. []

Q5: Are there any challenges associated with producing L-malic acid using this compound and immobilized Escherichia coli cells?

A5: Maintaining the operational stability of the biocatalyst (fumarase activity) during continuous L-malic acid synthesis presents a challenge. Research focuses on determining the conditions necessary for preserving high activity of the carrageenan-immobilized Escherichia coli cells within packed-bed flow reactors. [, ]

Q6: What analytical techniques are employed to study the enzymatic synthesis of L-malic acid from this compound?

A6: Researchers utilize various analytical techniques to monitor the reaction. These include spectrophotometry, chromatography, and high-performance liquid chromatography (HPLC). These methods allow for the detection and quantification of L-malic acid in the reaction mixture, enabling kinetic studies of the synthesis process. [, , ]

Q7: Has this compound been investigated in other areas besides biocatalysis and cigarette additives?

A7: Yes, research dating back to the early 20th century investigated the coagulation effect of this compound on positive silver bromide sols. This work aimed to understand how different ions, including those susceptible to hydrolysis like fumarate, influence the stability of colloidal systems. []

Q8: Are there any potential medical applications of this compound being explored?

A8: While not directly related to this compound, research indicates that zinc deficiency may be associated with prolonged inflammation in children with acute pneumonia and relapsing bronchitis. Studies explore the potential benefits of supplementing standard treatment with zinc sulfate for pneumonia and this compound for bronchitis, aiming to improve clinical outcomes and restore serum zinc levels. []

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